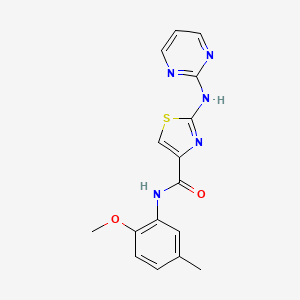![molecular formula C23H14BrClN2O4 B2772570 N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 392290-22-1](/img/structure/B2772570.png)
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be determined using techniques like X-ray crystallography .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step carefully designed and optimized. The synthesis is usually described in the methods section of a research paper .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of a compound is studied by performing various chemical reactions. The results of these reactions can provide insights into the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antidepressant Activity
This compound has been explored for its potential anticonvulsant and antidepressant activities. In studies, various derivatives of this compound demonstrated significant effects in reducing immobility times in mice, which is a measure used in antidepressant activity testing. Additionally, these compounds showed protective effects against seizures induced by pentylenetetrazole, a chemical used in anticonvulsant testing. These findings suggest a promising avenue for developing new treatments for neurological disorders (Xie, Tang, Pan, & Guan, 2013).
Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted synthesis, have been employed to create derivatives of this compound. These methods offer efficient and rapid production of the compound, which is crucial for drug development and research (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Anti-Inflammatory Evaluation
There is research indicating the potential anti-inflammatory properties of derivatives of this compound. Studies have evaluated its effectiveness in in-vitro and in-vivo models, showing promising results in reducing inflammation (Nikalje, Hirani, & Nawle, 2015). This points to its potential application in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound's derivatives with biological targets. These studies help in predicting the binding affinity and mode of action, which are crucial for drug design and development (Nikalje, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrClN2O4/c24-18-10-9-13(11-17(18)21(29)16-7-3-4-8-19(16)25)26-20(28)12-27-22(30)14-5-1-2-6-15(14)23(27)31/h1-11H,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXJHBOCJGBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2772487.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide](/img/structure/B2772489.png)
![1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2772492.png)



![N-(4-acetylphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2772497.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2772499.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)